molecular formula C13H13NO4 B2652640 Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate CAS No. 41339-41-7

Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate

Cat. No.: B2652640
CAS No.: 41339-41-7
M. Wt: 247.25
InChI Key: DOTCROZEXDRIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate is an organic compound with the molecular formula C13H13NO4. It is a derivative of cyanoacetic acid and is characterized by the presence of a cyano group, a methoxyphenyl group, and an oxopropanoate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Scientific Research Applications

Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate has several applications in scientific research:

Safety and Hazards

The safety and hazards associated with Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate are not explicitly mentioned in the retrieved information. For a comprehensive analysis, additional data such as MSDS (Material Safety Data Sheet) would be required .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl cyanoacetate with 4-methoxybenzaldehyde in the presence of a base such as piperidine. The reaction typically takes place in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

    Condensation Reactions: The compound can undergo condensation reactions with hydrazines and amines to form heterocyclic compounds.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Condensation Reactions: Hydrazines or amines in the presence of a catalyst such as acetic acid or piperidine.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted this compound derivatives.

    Condensation Reactions: Heterocyclic compounds such as pyrazoles and pyridines.

    Reduction: Ethyl 3-amino-3-(4-methoxyphenyl)-2-oxopropanoate.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles such as amines and thiols. The methoxyphenyl group can enhance the compound’s binding affinity to certain biological targets, potentially leading to its biological activity. The oxopropanoate moiety can undergo hydrolysis to release active intermediates that interact with cellular components .

Comparison with Similar Compounds

Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)12(15)11(8-14)9-4-6-10(17-2)7-5-9/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTCROZEXDRIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedures outlined in Examples 1 and 3, p-methoxyphenylacetonitrile is reacted with diethyl oxalate in alcoholic sodium ethoxide solution to give ethyl 3-cyano-3-(p-methoxyphenyl)-pyruvate which is then similarly reacted with phenylacetonitrile to yield 2-(p-methoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile, m.p. 256°-258° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.